![molecular formula C17H14N2O2 B5668653 methyl 2-(3-aminophenyl)-4-quinolinecarboxylate CAS No. 5344-03-6](/img/structure/B5668653.png)
methyl 2-(3-aminophenyl)-4-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to methyl 2-(3-aminophenyl)-4-quinolinecarboxylate, involves innovative reactions that enhance efficiency and substrate compatibility. A notable method includes a [2 + 1 + 3] cyclization reaction for synthesizing 2-aryl-4-quinolinecarboxylates from aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds, showcasing a metal-free process that achieves direct C-C bond cleavage of 1,3-dicarbonyl compounds as a single-carbon synthon under mild conditions (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and X-ray diffraction. These techniques provide insights into the chemical shifts, vibrational wavenumbers, and the overall geometry of the molecule, enabling a deeper understanding of its electronic properties and composition. For instance, a study on novel quinoline derivatives utilized DFT calculations and spectroscopic analysis to characterize the molecular geometry and electronic properties, revealing significant insights into the compound's structure and stability (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group transformations. These reactions include nucleophilic additions, cyclizations, and rearrangements, leading to a diverse array of structural motifs and functional groups. The chemical reactivity of these compounds is influenced by their molecular structure, enabling the synthesis of complex molecules with specific properties and activities (Michalska et al., 2011).
properties
IUPAC Name |
methyl 2-(3-aminophenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWFJIXYWGHJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353789 |
Source
|
Record name | methyl 2-(3-aminophenyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5344-03-6 |
Source
|
Record name | methyl 2-(3-aminophenyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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